2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
The compound “2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring is substituted at the 2-position with a carbonyl group, indicating the presence of a ketone functional group . The molecule also contains a cyclopropyl group and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyridine ring, a carbonyl group, a cyclopropyl group, and a spirocyclic structure . The presence of these different functional groups and structural elements would likely result in a variety of interesting chemical properties.Physical and Chemical Properties Analysis
Physical and chemical properties such as color, density, hardness, melting and boiling points, etc., can be determined experimentally . Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound.Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-cyclopropyl-5-oxa-2-azaspiro[3.4]octan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-8-11(4-6-17-12)14(19)18-9-15(5-1-7-20-15)13(18)10-2-3-10/h4,6,8,10,13H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIPXCGKYMHOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2C3CC3)C(=O)C4=CC(=NC=C4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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